Cas no 2228672-86-2 (3-cyclohexyl-5-methoxy-5-oxopentanoic acid)
3-cyclohexyl-5-methoxy-5-oxopentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-cyclohexyl-5-methoxy-5-oxopentanoic acid
- EN300-1998906
- 2228672-86-2
-
- Inchi: 1S/C12H20O4/c1-16-12(15)8-10(7-11(13)14)9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)
- InChI Key: GTSGHYFDFGVSGR-UHFFFAOYSA-N
- SMILES: O(C)C(CC(CC(=O)O)C1CCCCC1)=O
Computed Properties
- Exact Mass: 228.13615911g/mol
- Monoisotopic Mass: 228.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 63.6Ų
3-cyclohexyl-5-methoxy-5-oxopentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1998906-0.05g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 0.05g |
$1032.0 | 2023-09-16 | ||
| Enamine | EN300-1998906-0.1g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 0.1g |
$1081.0 | 2023-09-16 | ||
| Enamine | EN300-1998906-0.25g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 0.25g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-1998906-0.5g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 0.5g |
$1180.0 | 2023-09-16 | ||
| Enamine | EN300-1998906-1.0g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 1g |
$1229.0 | 2023-05-31 | ||
| Enamine | EN300-1998906-2.5g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 2.5g |
$2408.0 | 2023-09-16 | ||
| Enamine | EN300-1998906-5.0g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 5g |
$3562.0 | 2023-05-31 | ||
| Enamine | EN300-1998906-10.0g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 10g |
$5283.0 | 2023-05-31 | ||
| Enamine | EN300-1998906-1g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 1g |
$1229.0 | 2023-09-16 | ||
| Enamine | EN300-1998906-5g |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid |
2228672-86-2 | 5g |
$3562.0 | 2023-09-16 |
3-cyclohexyl-5-methoxy-5-oxopentanoic acid Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-cyclohexyl-5-methoxy-5-oxopentanoic acid
Introduction to 3-cyclohexyl-5-methoxy-5-oxopentanoic acid (CAS No. 2228672-86-2)
3-cyclohexyl-5-methoxy-5-oxopentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228672-86-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of β-keto acids, characterized by the presence of a carbonyl group adjacent to a carboxylic acid functionality, which makes it a versatile intermediate in organic synthesis. The structural motif of 3-cyclohexyl-5-methoxy-5-oxopentanoic acid incorporates both cyclohexyl and methoxy substituents, which contribute to its unique physicochemical properties and potential biological activities.
The synthesis of 3-cyclohexyl-5-methoxy-5-oxopentanoic acid typically involves multi-step organic transformations, often starting from readily available precursors such as cyclohexanone or 5-methoxy pentanoic acid derivatives. The incorporation of the carbonyl group at the fifth position of the pentanoic acid chain, combined with the cyclohexyl ring and methoxy group, endows the molecule with distinct reactivity that is exploited in various synthetic pathways. Recent advancements in catalytic methods have enabled more efficient and scalable production processes for this compound, making it more accessible for research and industrial applications.
In the realm of pharmaceutical research, 3-cyclohexyl-5-methoxy-5-oxopentanoic acid has been investigated for its potential role as a building block in drug discovery. The structural features of this compound, particularly the β-keto moiety, make it a valuable precursor for synthesizing more complex molecules with therapeutic relevance. For instance, derivatives of β-keto acids have been explored as intermediates in the preparation of heterocyclic compounds, which are prevalent in many pharmacologically active agents. The cyclohexyl substituent may contribute to metabolic stability, while the methoxy group can influence solubility and bioavailability, making this compound a promising candidate for further development.
Recent studies have highlighted the utility of 3-cyclohexyl-5-methoxy-5-oxopentanoic acid in the synthesis of bioactive molecules with anti-inflammatory and antimicrobial properties. The β-keto group is known to participate in Michael addition reactions, allowing for the facile construction of conjugated systems that can interact with biological targets. Additionally, the presence of both cyclohexyl and methoxy groups provides a scaffold that can be modified to optimize pharmacokinetic profiles. Such structural features are particularly relevant in medicinal chemistry, where fine-tuning molecular architecture is crucial for achieving desired pharmacological effects.
The chemical reactivity of 3-cyclohexyl-5-methoxy-5-oxopentanoic acid also makes it a valuable tool in synthetic organic chemistry. It can undergo various transformations, including condensation reactions with nucleophiles to form enolates or imines, which are pivotal in constructing complex cyclic structures. Furthermore, its ability to participate in enolate formation allows for asymmetric synthesis, which is increasingly important in producing enantiomerically pure compounds that exhibit enhanced biological activity. These synthetic capabilities underscore the importance of 3-cyclohexyl-5-methoxy-5-oxopentanoic acid as a versatile intermediate in both academic research and industrial applications.
From a biological perspective, the potential activities of derivatives derived from 3-cyclohexyl-5-methoxy-5-oxopentanoic acid have been explored through computational modeling and experimental screening. The structural motifs present in this compound suggest interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. For example, modifications at the β-keto position could lead to compounds that modulate the activity of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key players in inflammation. Additionally, the cyclohexyl and methoxy groups may influence binding affinity and selectivity, making this scaffold attractive for designing novel therapeutic agents.
The growing interest in sustainable chemistry has also prompted investigations into greener synthetic routes for 3-cyclohexyl-5-methoxy-5-oxopentanoic acid. Catalytic processes using transition metals or biocatalysts have been employed to enhance reaction efficiency while minimizing waste generation. These approaches align with global efforts to promote environmentally friendly chemical manufacturing practices. Moreover, continuous flow reactors have been explored as an alternative to traditional batch processing methods, offering improved scalability and reproducibility. Such advancements not only enhance the accessibility of 3-cyclohexyl-5-methoxy-5-oxopentanoic acid but also contribute to reducing its environmental footprint.
In conclusion,3-cyclohexyl-5-methoxy-pentanone 2-one CAS No 2228672 86 2 is a multifaceted compound with significant potential in pharmaceutical chemistry and synthetic organic chemistry. Its unique structural features make it a valuable intermediate for constructing complex bioactive molecules, while its reactivity allows for diverse synthetic transformations. Recent research highlights its role as a building block for drug discovery efforts targeting inflammatory and microbial diseases, underscoring its importance as a research tool. As methodologies continue to evolve towards greener practices, efficient production methods will further enhance its utility, making it an indispensable asset for chemists working at both academic and industrial levels.
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